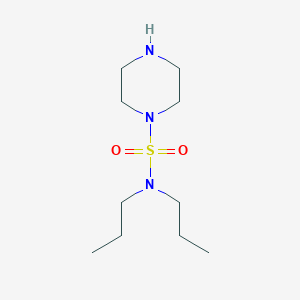![molecular formula C10H11ClF3NO2 B1518756 2-アミノ-2-[4-(トリフルオロメチル)フェニル]プロパン酸塩酸塩 CAS No. 1171929-36-4](/img/structure/B1518756.png)
2-アミノ-2-[4-(トリフルオロメチル)フェニル]プロパン酸塩酸塩
説明
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO2 and its molecular weight is 269.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
FDA承認トリフルオロメチル基含有薬
トリフルオロメチル基は、多くのFDA承認薬剤に共通に見られる特徴です . -CF3基をヘテロ脂肪族環の第三級立体中心に付加した分子は、逆転写酵素阻害に対する薬効が向上しました .
4-(2-トリフルオロメチル)フェニルピロロ[2,3-d]ピリミジンの合成
この化合物は、コルチコトロピン放出ホルモンの潜在的なアンタゴニストである4-(2-トリフルオロメチル)フェニルピロロ[2,3-d]ピリミジンの合成に使用されます .
2-ニトロ-6-(トリフルオロメチル)フェニルボロン酸の調製
この化合物は、ニトロ化反応によって2-ニトロ-6-(トリフルオロメチル)フェニルボロン酸を調製するために使用されます .
有機溶解性で淡色のフッ素化ポリイミド
この化合物は、有機溶解性で淡色のフッ素化ポリイミドの調製に使用されます . これらのポリイミドは、一般的な有機溶媒に高い有機溶解性を示し、高い熱安定性を示すため、マイクロエレクトロニクス業界での使用に適しています .
2,2-ビス[4-(4-アミノ-2-トリフルオロメチルフェノキシ)フェニル]エーテルの合成
この化合物は、2,2-ビス[4-(4-アミノ-2-トリフルオロメチルフェノキシ)フェニル]エーテルの合成に使用されます . これは、新規フッ素化ポリイミドの調製に使用される、新しいトリフルオロメチル置換ジアミンモノマーです .
鈴木カップリング反応
この化合物は、鈴木カップリング反応において、2-トリフルオロメチルアリールまたはヘテロアリール誘導体を調製するために使用されます .
作用機序
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels .
Mode of Action
It’s worth noting that similar compounds have been shown to influence neuronal excitability through their interaction with voltage-gated sodium channels .
Biochemical Pathways
Similar compounds have been shown to play a role in the regulation of central inflammation .
Pharmacokinetics
It is known that the compound is a solid and has a melting point of 197° c .
Action Environment
It is known that the compound should be stored at room temperature .
生化学分析
Biochemical Properties
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .
特性
IUPAC Name |
2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRNSWMRQJQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171929-36-4 | |
| Record name | 2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate](/img/structure/B1518678.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)



![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)


![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)


